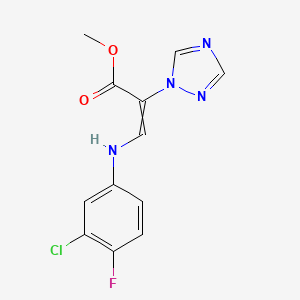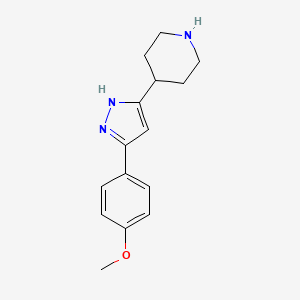
4-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)piperidine
Descripción general
Descripción
“4-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)piperidine” is a chemical compound with the molecular formula C12H17NO12. It is a solid substance1. However, there is limited information available about this specific compound.
Synthesis Analysis
While there isn’t specific information available on the synthesis of “4-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)piperidine”, there are general methods for the synthesis of piperidine derivatives. For instance, one method involves the cyclization of 1,2-diamine derivatives with sulfonium salts3. Another method reports a ring cleavage methodology for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines4.
Molecular Structure Analysis
The molecular structure of “4-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)piperidine” is not explicitly available. However, the compound has a molecular weight of 191.27 g/mol5. The InChI string and SMILES string provide a textual representation of the compound’s structure1.
Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “4-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)piperidine”. However, piperidine derivatives are known to participate in various chemical reactions, including organophotocatalysed synthesis6.
Physical And Chemical Properties Analysis
The compound “4-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)piperidine” is a solid1. It has a molecular weight of 191.27 g/mol5. The compound has a complexity of 158 and a topological polar surface area of 21.3 Ų5.
Aplicaciones Científicas De Investigación
PET Radiotracer Synthesis
Katoch-Rouse and Horti (2003) demonstrated the synthesis of compounds including N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide. This compound is a potential radiotracer for studying CB1 cannabinoid receptors in animal brains using positron emission tomography (PET), offering insights into brain functioning and disorders (Katoch-Rouse & Horti, 2003).
Anticonvulsant Research
Shtrygol, Kavraiskyi, and Shtrygol (2016) investigated a derivative of pyrazolo[3,4-D] pyridine, with structures similar to 4-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)piperidine, demonstrating powerful anticonvulsant activity. This study highlights the potential of such compounds in developing new treatments for seizures (Shtrygol, Kavraiskyi, & Shtrygol, 2016).
CB1 Receptor Imaging
Kumar et al. (2004) synthesized a compound related to 4-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)piperidine for imaging CB1 receptors using PET. This research contributes to understanding the role of CB1 receptors in neurological and psychiatric disorders (Kumar et al., 2004).
Ligand Synthesis for Cerebral Cannabinoid Receptors
Fan et al. (2006) focused on synthesizing novel ligands for cerebral cannabinoid receptor (CB1) imaging, including compounds structurally similar to 4-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)piperidine. These ligands may improve emission tomography imaging of CB1 in human subjects, aiding in the study of various neurological conditions (Fan et al., 2006).
Anticholinesterase Agent Synthesis
Altıntop (2020) synthesized pyrazoline derivatives, including structures similar to 4-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)piperidine, to evaluate their anticholinesterase effects. This research is significant in developing treatments for neurodegenerative disorders (Altıntop, 2020).
CB1 Receptor Binding Affinity
Tobiishi et al. (2007) synthesized analogs of O-1302, which have structures related to 4-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)piperidine, to develop PET ligands for the cerebral cannabinoid CB1 receptor. This work contributes to the development of tracers for medical imaging studies (Tobiishi et al., 2007).
Safety And Hazards
The safety and hazards of “4-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)piperidine” are not explicitly mentioned in the available resources. However, it’s always important to handle chemical substances with care, using appropriate personal protective equipment and following safety protocols7.
Direcciones Futuras
The future directions for “4-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)piperidine” are not explicitly stated in the available resources. However, given the wide range of biological activities associated with piperidine derivatives, further research into the properties and potential applications of this compound could be beneficial.
Please note that this analysis is based on the information currently available and may not be comprehensive. Always refer to appropriate resources for the most accurate and up-to-date information.
Propiedades
IUPAC Name |
4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-19-13-4-2-11(3-5-13)14-10-15(18-17-14)12-6-8-16-9-7-12/h2-5,10,12,16H,6-9H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COIYXFVVNCSMKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363359 | |
| Record name | 4-[3-(4-Methoxyphenyl)-1H-pyrazol-5-yl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665906 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)piperidine | |
CAS RN |
103660-47-5 | |
| Record name | 4-[3-(4-Methoxyphenyl)-1H-pyrazol-5-yl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



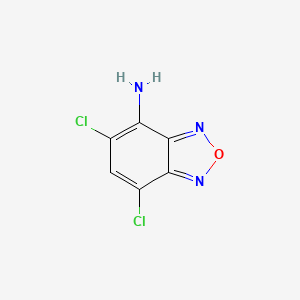
![4-Chlorobenzofuro[3,2-d]pyrimidine](/img/structure/B1347961.png)
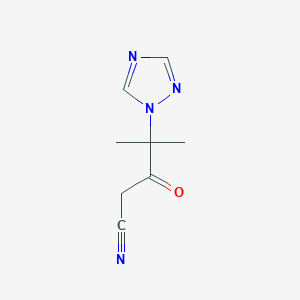
![N-(4-{[3-ethyl-4-oxo-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-5-yliden]methyl}phenyl)acetamide](/img/structure/B1347990.png)
![1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3-(dimethylamino)-2-propen-1-one](/img/structure/B1348013.png)
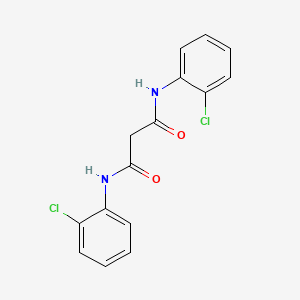
![N-[2-nitro-2-(phenylsulfonyl)vinyl]-3-(trifluoromethyl)aniline](/img/structure/B1348033.png)

![N'-((E)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)nicotinohydrazide](/img/structure/B1348077.png)
![3,3-Dimethyl-2,4-dioxa-9lambda~6~-thiaspiro[5.5]undecane-1,5,9,9-tetraone](/img/structure/B1348094.png)

